molecular formula C9H12N2O4 B12222859 Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B12222859
M. Wt: 212.20 g/mol
InChI Key: SMURFLBLJRRLRA-UHFFFAOYSA-N
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Description

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of two ester groups at the 4 and 5 positions of the pyrazole ring, and an ethyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification . The reaction conditions often require the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyrazole derivatives, which can then interact with enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate
  • Diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethyl group at the 1 position and ester groups at the 4 and 5 positions allows for targeted modifications and applications in various fields .

Biological Activity

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate (DEPD) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, potential applications, synthesis methods, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

DEPD has the molecular formula C₈H₁₂N₂O₄ and features a pyrazole ring with two carboxylate groups at the 4 and 5 positions. The presence of these functional groups contributes to its solubility and biological activity, making it a compound of interest in both pharmaceuticals and agrochemicals.

Biological Activities

DEPD exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating DEPD's potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to DEPD .
  • Enzyme Inhibition : Research into related pyrazole compounds suggests that DEPD may inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX) and other targets related to inflammation and cancer .

Synthesis Methods

The synthesis of DEPD can be achieved through several methods, including:

  • Condensation Reactions : Utilizing hydrazines with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.
  • Cycloaddition Reactions : Employing diazo compounds in the presence of suitable catalysts to yield pyrazole derivatives efficiently .

Antimicrobial Activity

A study demonstrated that DEPD and its analogs possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Mechanisms

Research indicates that DEPD may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways. This suggests potential applications in treating inflammatory diseases such as arthritis .

Enzyme Inhibition Studies

In vitro studies have shown that DEPD can inhibit various enzymes linked to cancer progression. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DEPD compared to similar pyrazole derivatives:

Compound NameCAS NumberNotable FeaturesBiological Activity
This compoundNot availableTwo carboxylate groupsAntimicrobial, anti-inflammatory
Ethyl 1-methyl-1H-pyrazole-5-carboxylate197079-26-8Exhibits anti-inflammatory propertiesAnti-inflammatory
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate1031351-95-7Potential use as an intermediate in organic synthesisAntimicrobial

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 2-ethylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

SMURFLBLJRRLRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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